molecular formula C8H9FOS B7996417 3-Ethoxy-4-fluorothiophenol

3-Ethoxy-4-fluorothiophenol

Cat. No.: B7996417
M. Wt: 172.22 g/mol
InChI Key: XYAHMGVHHNDXTD-UHFFFAOYSA-N
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Description

3-Ethoxy-4-fluorothiophenol is a sulfur-containing aromatic compound characterized by an ethoxy group (-OCH₂CH₃) at the 3-position, a fluorine atom (-F) at the 4-position, and a thiophenol (-SH) functional group. Thiophenol derivatives are often utilized in pharmaceuticals, agrochemicals, and materials science due to their nucleophilicity and ability to participate in coupling reactions.

Properties

IUPAC Name

3-ethoxy-4-fluorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FOS/c1-2-10-8-5-6(11)3-4-7(8)9/h3-5,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAHMGVHHNDXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-fluorothiophenol can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzenesulfonyl chloride with sodium hydrogen sulfite to form sodium 4-fluorobenzenesulfinate. This intermediate is then reduced with sulfur dioxide to yield 4,4’-difluorodiphenyl disulfide, which is subsequently reacted with sodium borohydride in a water-miscible inert organic solvent to produce 4-fluorothiophenol. The final step involves the ethoxylation of 4-fluorothiophenol to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-fluorothiophenol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiolates.

    Substitution: The ethoxy and fluorine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium ethoxide and potassium fluoride are employed under appropriate conditions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Thiolates.

    Substitution: Various substituted thiophenol derivatives.

Scientific Research Applications

3-Ethoxy-4-fluorothiophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-fluorothiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The ethoxy and fluorine groups may influence the compound’s reactivity and binding affinity to specific targets, thereby modulating its biological activity .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and physicochemical differences between 3-Ethoxy-4-fluorothiophenol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Acidity (pKa)*
This compound C₈H₉FOS 172.22 (calculated) Ethoxy, F, Thiophenol ~6 (thiophenol)
3-Ethoxy-4-fluorophenol C₈H₉FO₂ 156.15 Ethoxy, F, Phenol ~10 (phenol)
3-Ethoxy-4-methylPhenol C₉H₁₂O₂ 152.19 Ethoxy, CH₃, Phenol ~10 (phenol)
(3-Ethoxy-4-(trifluoromethoxy)phenyl)methanol C₁₀H₁₁F₃O₃ 236.19 Ethoxy, CF₃O, Methanol N/A (alcohol pKa ~16–19)

*Note: pKa values are approximate and based on typical functional group behavior.

Key Observations:

Acidity: The thiophenol group in this compound confers significantly higher acidity (pKa ~6) compared to phenolic analogs (pKa ~10) due to the weaker S-H bond and greater stabilization of the thiolate anion .

Electron Effects: The fluorine substituent in the 4-position exerts an electron-withdrawing effect, enhancing the electrophilicity of the aromatic ring. The trifluoromethoxy group in introduces strong electron-withdrawing character, likely increasing resistance to oxidation compared to simpler ethoxy derivatives.

Solubility: Thiophenols generally exhibit lower polarity and reduced solubility in polar solvents (e.g., water) compared to phenols. For example, 3-Ethoxy-4-fluorophenol may have higher aqueous solubility due to its hydroxyl group .

Biological Activity

3-Ethoxy-4-fluorothiophenol is a compound of interest in various fields of biological and medicinal chemistry due to its unique structural features and potential applications. This article provides a comprehensive overview of its biological activity, including its mechanism of action, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiophenol moiety with an ethoxy group and a fluorine atom, which may influence its reactivity and biological interactions. The compound can be represented as follows:

  • Chemical Formula : C9_9H9_9FOS
  • Molecular Weight : 188.24 g/mol

The presence of the thiol group allows for covalent bonding with various biological targets, potentially altering their activity.

The biological activity of this compound is largely attributed to its thiol group, which can engage in nucleophilic attacks on electrophilic sites in proteins and enzymes. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by modifying active sites through covalent bond formation.
  • Modulation of Protein Function : By altering protein conformation or function, it can affect various signaling pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study investigating the antimicrobial activity of various thiophenols reported significant effects against several bacterial strains. The results are summarized in Table 1 below:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 μg/mL
Escherichia coli8 μg/mL
Bacillus subtilis16 μg/mL
Candida albicans20 μg/mL

These findings suggest that this compound could serve as a lead compound in the development of new antimicrobial agents.

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of various substituted thiophenols, including this compound. The study highlighted its effectiveness against resistant strains of bacteria, demonstrating its potential as a therapeutic agent in treating infections caused by multi-drug resistant organisms .

In another investigation, the compound was explored for its role as a biochemical probe due to its ability to selectively interact with thiol-containing biomolecules. This property makes it valuable for studying redox biology and enzyme mechanisms .

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